molecular formula C7H14ClF2NO2 B10824415 (2S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid;hydrochloride

(2S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid;hydrochloride

カタログ番号: B10824415
分子量: 217.64 g/mol
InChIキー: SIUFCONWYBJSOP-WCCKRBBISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S)-2-Amino-5,5-difluoro-4,4-dimethylpentanoic acid; hydrochloride is a fluorinated, branched-chain amino acid derivative. Its structure features a stereospecific (2S) configuration, two fluorine atoms at the C5 position, and dimethyl substituents at C4, with a hydrochloride salt counterion. Fluorinated amino acids are of significant interest in medicinal chemistry due to fluorine’s ability to modulate metabolic stability, bioavailability, and binding interactions with biological targets. The hydrochloride form enhances solubility in aqueous media, a critical property for pharmaceutical applications.

特性

分子式

C7H14ClF2NO2

分子量

217.64 g/mol

IUPAC名

(2S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid;hydrochloride

InChI

InChI=1S/C7H13F2NO2.ClH/c1-7(2,6(8)9)3-4(10)5(11)12;/h4,6H,3,10H2,1-2H3,(H,11,12);1H/t4-;/m0./s1

InChIキー

SIUFCONWYBJSOP-WCCKRBBISA-N

異性体SMILES

CC(C)(C[C@@H](C(=O)O)N)C(F)F.Cl

正規SMILES

CC(C)(CC(C(=O)O)N)C(F)F.Cl

製品の起源

United States

準備方法

合成経路および反応条件

NV-5138 (塩酸塩) は、フッ素原子の導入とロイシン類似体の形成を含む一連の化学反応によって合成されます。合成経路は通常、以下の手順を含みます。

    コア構造の形成: NV-5138 のコア構造は、ロイシン類似体にフッ素原子を導入することによって形成されます。

    塩酸塩の形成: 塩酸塩は、合成された化合物を塩酸と反応させることによって形成されます。

工業生産方法

NV-5138 (塩酸塩) の工業生産には、化合物を大量に生産するために合成経路をスケールアップすることが含まれます。 このプロセスでは、反応条件、精製手順、品質管理対策を最適化して、最終製品の一貫性と純度を確保する必要があります .

化学反応の分析

科学研究への応用

NV-5138 (塩酸塩) は、以下を含むいくつかの科学研究の用途があります。

    化学: mTORC1 シグナル伝達経路とその細胞代謝における役割を研究するためのツール化合物として使用されます。

    生物学: NV-5138 (塩酸塩) は、シナプス可塑性と神経機能に対する mTORC1 活性化の影響を調査するために使用されます。

    医学: この化合物は、迅速かつ持続的な抗うつ効果のために、重症うつ病の潜在的な治療法として開発されています。

    産業: NV-5138 (塩酸塩) は、製薬業界で、mTORC1 経路を標的とする新薬の開発に使用されています

科学的研究の応用

Potential Therapeutic Applications

The unique structure of (2S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid; hydrochloride suggests several potential therapeutic applications:

  • Neuropharmacology : Its fluorinated structure may enhance interactions with neurotransmitter systems.
  • Anticancer Research : Similar compounds have shown promise in inhibiting cancer cell growth .

Case Studies and Research Findings

Research has documented various studies exploring the applications of this compound:

  • Neuropharmacological Studies : Investigations into how this compound interacts with neurotransmitter receptors have shown promising results in enhancing synaptic transmission in certain models.
  • Antitumor Activity : In vitro studies have demonstrated that derivatives similar to this compound exhibit significant inhibition against various cancer cell lines. For instance, compounds with similar fluorinated structures have been evaluated by the National Cancer Institute for their antitumor properties .
  • Metabolic Pathway Analysis : Studies focusing on the metabolic pathways involving this compound have revealed its potential role in modulating metabolic processes related to amino acid metabolism.

作用機序

類似の化合物との比較

類似の化合物

    ケタミン: mTORC1 経路も活性化し、迅速な抗うつ効果をもたらす、NMDA 受容体拮抗薬。

    ラパマイシン: mTOR 阻害剤で、mTORC1 経路の研究に使用されてきましたが、NV-5138 (塩酸塩) とは異なる効果があります。

類似化合物との比較

Key Structural Features :

  • Stereochemistry : (2S) configuration ensures chiral specificity.
  • Fluorination : 5,5-difluoro substitution likely reduces metabolic degradation and enhances lipophilicity.
  • Branching : 4,4-dimethyl groups may influence steric interactions and conformational stability.

Structural and Functional Analogues

Table 1: Comparison with Structurally Related Compounds
Compound Name Molar Mass (g/mol) Substituents Physical Form Key Properties/Applications
(2S)-2-Amino-5,5-difluoro-4,4-dimethylpentanoic acid; hydrochloride ~228.6 (estimated) 5,5-difluoro; 4,4-dimethyl Likely powder Enhanced metabolic stability; potential enzyme inhibitor
(2S)-2,5-Diaminopentanamide dihydrochloride 204.1 5-amide; dihydrochloride Powder Limited toxicology data; used in peptide synthesis
4,5-Dihydroxy-2,7-naphthalenedisulfonic acid disodium salt dihydrate 400.29 Sulfonic acid; dihydroxy Solid Chromogenic reagent in analytical chemistry
Zygocaperoside Not provided Triterpenoid glycoside Solid Isolated from Z. fabago; potential bioactive properties

Key Observations :

  • Fluorination vs. Sulfonation : The target compound’s 5,5-difluoro groups contrast with sulfonic acid derivatives (e.g., 4,5-dihydroxy-2,7-naphthalenedisulfonic acid), which prioritize solubility and ionic interactions.
  • Chiral Specificity: Unlike non-chiral compounds like disodium chromotropate, the (2S) configuration of the target compound is critical for interactions with biological receptors.
  • Salt Forms: The hydrochloride salt improves aqueous solubility, similar to dihydrochloride salts in peptide derivatives (e.g., (2S)-2,5-diaminopentanamide dihydrochloride).

生物活性

(2S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid; hydrochloride is a synthetic amino acid derivative notable for its unique structural features, including two fluorine atoms and multiple methyl groups. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications.

  • Molecular Formula : C7_7H14_{14}ClF2_2NO2_2
  • Molar Mass : 217.64 g/mol
  • CAS Number : 2639392-70-2

Biological Activity

The biological activity of (2S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid; hydrochloride can be attributed to its structural characteristics. Research indicates that compounds with similar fluorinated structures often exhibit significant interactions with various biological targets, including enzymes and receptors.

  • Group Transfer Reactions : The amino group in this compound can participate in group transfer reactions with α-keto acids, leading to the formation of new amino acids.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes due to its structural analogies with known inhibitors.
  • Neurotransmitter Modulation : Similar compounds have been investigated for their roles in neurotransmitter systems, hinting at potential applications in treating neurological disorders.

Case Studies and Experimental Data

Research has demonstrated the biological relevance of (2S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid; hydrochloride through various experimental approaches:

  • In Vitro Studies :
    • Studies indicated that the compound exhibits inhibitory effects on specific enzyme pathways involved in metabolic processes.
    • Interaction assays showed binding affinity towards neurotransmitter receptors, suggesting a role in modulating synaptic transmission.
  • In Vivo Studies :
    • Animal models treated with this compound displayed altered behavior indicative of central nervous system activity, warranting further investigation into its therapeutic potential.
  • Computational Predictions :
    • Structure-activity relationship (SAR) analyses using computational tools like the PASS program predicted potential biological activities against several pharmacological targets.

Comparative Analysis with Related Compounds

Compound NameUnique FeaturesBiological Role
(2S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid; hydrochlorideTwo fluorine atoms, multiple methyl groupsPotential therapeutic applications
(2S)-2-amino-4-methylpentanoic acid (Leucine)One methyl groupEssential amino acid
(2S)-2-amino-3-methylbutanoic acid (Valine)One methyl groupEssential amino acid
(2S)-2-amino-5-fluoropentanoic acidOne fluorine atomInvestigated for neurotransmitter effects

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (2S)-2-amino-5,5-difluoro-4,4-dimethylpentanoic acid hydrochloride with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis can be achieved via asymmetric hydrogenation or enzymatic resolution. For example, chiral auxiliaries such as Evans oxazolidinones can direct stereochemistry during alkylation of the α-carbon. The hydrochloride salt is formed by treating the free base with HCl in a polar solvent (e.g., ethanol), followed by recrystallization to enhance purity . Structural analogs like (2S)-2-amino-5,5,5-trifluoro-4-methylpentanoic acid hydrochloride have been synthesized using similar strategies, emphasizing the role of fluorinated substituents in stabilizing intermediates .

Q. How can the structural integrity and purity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to verify stereochemistry and fluorination patterns.
  • Chiral HPLC : Employ a chiral stationary phase (e.g., amylose- or cellulose-based columns) to confirm enantiomeric excess (>99%) .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns.
  • Elemental Analysis : Quantify chloride content to confirm stoichiometry of the hydrochloride salt .

Q. What in vitro assays are suitable for initial screening of mTORC1 activation by this compound?

  • Methodological Answer :

  • Cell-Based Assays : Transfect HEK293T cells with mTORC1 pathway reporters (e.g., S6K1 phosphorylation). Measure phosphorylation levels via Western blot using anti-p-S6K1 antibodies .
  • Biochemical Assays : Use purified mTORC1 complexes to assess direct binding via surface plasmon resonance (SPR) or fluorescence polarization .

Advanced Research Questions

Q. How should a pharmacokinetic (PK) study be designed to evaluate blood-brain barrier (BBB) penetration and cerebrospinal fluid (CSF) bioavailability?

  • Methodological Answer :

  • Dosing Regimen : Administer oral doses (e.g., 400–3000 mg) to healthy subjects or animal models. Collect plasma and CSF samples at timed intervals .
  • Analytical Techniques : Quantify compound levels using LC-MS/MS with a lower limit of quantification (LLOQ) ≤1 ng/mL.
  • Modeling : Develop a compartmental PK model to correlate plasma and CSF concentrations. Include covariates like body weight and glomerular filtration rate .
  • Biomarker Correlation : Measure mTORC1-associated biomarkers (e.g., orotic acid, N-acetylmethionine) in CSF to link exposure to target engagement .

Q. How can discrepancies in reported EC50_{50} values for mTORC1 activation across studies be resolved?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines (e.g., primary neurons vs. HEK293T), serum conditions, and incubation times.
  • Control Experiments : Include reference compounds (e.g., rapamycin for inhibition) to calibrate assay sensitivity.
  • Meta-Analysis : Apply statistical tools (e.g., mixed-effects models) to aggregate data from multiple studies, accounting for variables like pH and temperature .

Q. What advanced imaging techniques are used to assess synaptic plasticity changes induced by this compound in chronic stress models?

  • Methodological Answer :

  • In Vivo Two-Photon Microscopy : Image dendritic spines in the medial prefrontal cortex (mPFC) of transgenic mice expressing fluorescent markers (e.g., Thy1-GFP).
  • Electrophysiology : Perform patch-clamp recordings to measure long-term potentiation (LTP) in hippocampal slices.
  • Behavioral Correlates : Use sucrose preference tests to quantify reversal of stress-induced anhedonia, linking synaptic changes to functional outcomes .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting data on the compound’s solubility in aqueous vs. organic solvents?

  • Methodological Answer :

  • Solubility Profiling : Use shake-flask methods with buffered solutions (pH 1–7.4) and solvents (DMSO, ethanol). Measure via UV-Vis spectroscopy.
  • Co-Solvent Systems : For in vivo studies, optimize formulations using cyclodextrins or lipid nanoparticles to enhance aqueous solubility without altering pharmacokinetics .

Q. What strategies validate the specificity of mTORC1 activation over off-target effects (e.g., mTORC2 inhibition)?

  • Methodological Answer :

  • Genetic Knockdown : Use siRNA targeting raptor (mTORC1) or rictor (mTORC2) in cell-based assays.
  • Selectivity Screening : Profile the compound against a kinase panel (e.g., Eurofins KinaseProfiler) to rule out off-target interactions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。